1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H19F2N3 and its molecular weight is 399.445. The purity is usually 95%.
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Scientific Research Applications
Photophysical and Optoelectronic Properties
1H-pyrazolo[3,4-b]quinoline derivatives have been extensively studied for their photophysical properties and potential applications in optoelectronics. For instance, amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit unique photophysical characteristics, such as solvatochromism, acidochromism, solid state fluorescence, and charge-transfer processes. These properties enable their application in molecular logic switches and optoelectronic devices, highlighting their significance in developing advanced materials for photonic technologies (Uchacz et al., 2016).
Fluorescence and Quantum Chemical Studies
Pyrazolo[3,4-b]quinoline derivatives also demonstrate interesting fluorescence behaviors, which are critical for applications in light-emitting devices. Research has shown that certain derivatives, upon protonation, exhibit reversible quenching of fluorescence. This property is pivotal for their use in fluorescent materials, offering a pathway for the development of new organic materials with tunable emissive properties (Linping Mu et al., 2010).
Supramolecular Aggregation and Molecular Architecture
Studies on dihydrobenzopyrazoloquinolines have revealed the effect of substitution on the dimensionality of supramolecular aggregation. These investigations are crucial for understanding how molecular modifications influence the assembly and physical properties of these compounds, thereby informing the design of materials with desired characteristics for applications in nanotechnology and molecular engineering (Portilla et al., 2005).
Anticancer Activity
Iridium(III) complexes based on pyrazole-appended quinoline-based BODIPY have shown promising anticancer activity. This research indicates the potential of pyrazolo[3,4-b]quinoline derivatives in medicinal chemistry, particularly in developing new therapeutic agents with specific modes of action against cancer cells. The ability of these compounds to strongly bind with DNA and proteins further supports their application in drug design and bioimaging (Paitandi et al., 2017).
Electronic and Electroluminescent Properties
The synthesis and characterization of 4-(p-N,N-diarylphenyl)substituted 1H-pyrazolo[3,4-b]quinolines have opened new avenues in the development of novel luminophors for organic light-emitting diodes (OLEDs). By exploring the spectral properties and electroluminescence of these materials, researchers can optimize the performance of OLEDs, contributing to the advancement of display and lighting technologies (Danel et al., 2009).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3/c1-14-4-7-17(8-5-14)24-20-13-28-23-12-22(27)21(26)11-19(23)25(20)30(29-24)18-9-6-15(2)16(3)10-18/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGMWDBKIVHBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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